molecular formula C23H19ClN2O3S B2380350 3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895647-07-1

3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Cat. No.: B2380350
CAS No.: 895647-07-1
M. Wt: 438.93
InChI Key: DLQOCWLDVSYCEA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine (Compound ID: C769-1662) is a quinoline derivative with a molecular formula of C23H19ClN2O3S and a molecular weight of 438.93 g/mol . Key structural features include:

  • A quinoline core substituted with a chlorine atom at position 4.
  • A benzenesulfonyl group at position 2.
  • A 4-methoxybenzylamine substituent at position 3.

Its physicochemical properties include a logP of 4.67, polar surface area (PSA) of 54.97 Ų, and one hydrogen bond donor, suggesting moderate lipophilicity and permeability . The compound is achiral, simplifying synthetic and analytical workflows.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-29-18-10-7-16(8-11-18)14-26-23-20-13-17(24)9-12-21(20)25-15-22(23)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQOCWLDVSYCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.

    Sulfonylation: The chlorinated quinoline is then subjected to sulfonylation using a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine to introduce the phenylsulfonyl group at the 3-position.

    N-Benzylation: Finally, the compound is N-benzylated using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinoline derivatives with modified substituents.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds within the quinoline family exhibit significant anticancer activity. Specifically, 3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has been evaluated for its ability to inhibit cancer cell proliferation.

Mechanism of Action :

  • The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

Case Studies :

  • In Vitro Studies : The compound demonstrated significant inhibition of growth in various cancer cell lines, including breast and lung cancers.
  • Structure-Activity Relationship (SAR) : Modifications to the quinoline core were found to enhance potency against specific cancer types.

Enzyme Inhibition

This compound has also shown promise as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Inhibition Studies :

  • In Vitro Assays : Substantial inhibition of COX-1 and COX-2 was observed, suggesting potential anti-inflammatory properties.
  • Mechanism : The compound likely binds to the active site of these enzymes, preventing substrate access.

Research Findings

Recent research highlights the potential applications of this compound in drug development:

In Vivo Studies

Animal models have shown promising results in reducing tumor size when treated with this compound.

Toxicity Assessments

Preliminary toxicity studies indicate a favorable safety profile, although further investigations are warranted.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Disrupting Cellular Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

a. 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine (C769-1691)

  • Structural Differences: The benzenesulfonyl group at position 3 contains a para-chloro substituent, and the quinoline core has an ethoxy group at position 6 instead of chlorine.
  • Physicochemical Properties :
    • Molecular weight: 482.99 g/mol.
    • logP: 5.18 (higher hydrophobicity due to ethoxy group).
    • PSA: 62.10 Ų (increased polarity from additional oxygen in ethoxy) .
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility (logSw = -5.64 vs. -4.80 for the parent compound).

b. 3-(Benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine (C769-1566)

  • Structural Differences : The 4-methoxybenzyl group is replaced with a 4-methylbenzyl group.
  • Physicochemical Properties: Molecular weight: 438.93 g/mol. logP: Not reported, but expected to be slightly lower than C769-1662 due to reduced electron-donating effects of methyl vs. methoxy.

a. Antibacterial Quinoline Derivatives

  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (Compound 7): Features a 7-methoxy and 6-(2-methylbenzyloxy) substituent. Demonstrated potent antibacterial activity with an overall yield of 61.5% .

b. Anticancer Sulfonamide Derivatives

  • 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide (Compound 9): Contains an acetamido-benzenesulfonamide moiety. Reported anticancer activity with a melting point of 265–267°C and distinct IR/NMR profiles .
  • Comparison : The acetamido group in Compound 9 introduces additional hydrogen-bonding capacity (PSA = 94.5 Ų), which may enhance target binding compared to C769-1662’s simpler benzenesulfonyl group.

Comparative Physicochemical and Pharmacokinetic Data

Compound Name Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Key Substituents
C769-1662 (Target Compound) C23H19ClN2O3S 438.93 4.67 54.97 6-Cl, 3-benzenesulfonyl, 4-MeO-benzyl
C769-1691 C25H23ClN2O4S 482.99 5.18 62.10 6-OEt, 3-(4-Cl-benzenesulfonyl)
C769-1566 C23H19ClN2O2S 438.93 N/A N/A 6-Cl, 3-benzenesulfonyl, 4-Me-benzyl
Compound 7 (Antibacterial) C24H20ClFN2O2 423.13 N/A N/A 7-MeO, 6-(2-Me-benzyloxy)
Compound 9 (Anticancer) C18H17N3O3S 355.41 N/A 94.5 6-Me-quinoline, 4-acetamido-sulfonyl

Research Findings and Implications

  • Lipophilicity and Bioavailability : C769-1662’s logP (4.67) is intermediate among analogues, suggesting balanced solubility and permeability. The higher logP of C769-1691 (5.18) may limit aqueous solubility but enhance tissue penetration .
  • Antimicrobial Potential: Structural similarities to Compound 7 (evidence of antibacterial activity) suggest C769-1662 could be explored for Gram-positive or Gram-negative targets .
  • Target Selectivity : The benzenesulfonyl group in C769-1662 may interact with sulfonamide-binding enzymes (e.g., carbonic anhydrases), analogous to anticancer Compound 9 .

Biological Activity

3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves several steps:

  • Formation of the quinoline core : The initial step involves the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone.
  • Chlorination : The introduction of the chloro group at position 6 of the quinoline ring is achieved through chlorination reactions.
  • Final amination : The final step includes the introduction of the benzenesulfonyl and methoxyphenyl groups through nucleophilic substitution reactions.

Biological Activity

The biological activity of 3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has been evaluated in various studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Quinoline derivatives have shown significant antibacterial properties. In particular, studies indicate that this compound exhibits activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM for certain bacterial strains, indicating its effectiveness against resistant strains such as MRSA .

Anticancer Potential

Research has demonstrated that compounds within this class can inhibit cancer cell proliferation. Specifically:

  • In vitro studies have shown that 3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

The mechanism through which this compound exerts its biological effects typically involves:

  • Enzyme inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor interaction : The compound may interact with various cellular receptors, modulating signaling pathways that lead to growth inhibition and apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

StudyFocusFindings
Study AAntibacterialMIC values between 15.625–62.5 μM against MRSA
Study BAnticancerInduced apoptosis in breast cancer cell lines
Study CMechanismInhibition of protein synthesis pathways in bacteria

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